3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine chemical properties
3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine chemical properties
An In-depth Technical Guide to 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine
Abstract
This technical guide provides a comprehensive analysis of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine, a substituted tetralin compound of significant interest in medicinal chemistry and drug discovery. While detailed public data on this specific isomer is limited, this document synthesizes information from analogous structures and foundational chemical principles to present its core chemical properties, a plausible synthetic route, analytical characterization workflows, and its potential applications as a molecular scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a building block for novel therapeutics, particularly in the field of neuroscience.
Introduction: The Tetralin Scaffold
The 5,6,7,8-tetrahydronaphthalene, commonly known as tetralin, is a privileged bicyclic scaffold in medicinal chemistry. Its conformationally restricted structure serves as a bioisostere for various phenylalkylamines, making it a cornerstone for the development of ligands targeting central nervous system (CNS) receptors. The introduction of functional groups, such as methoxy and amine moieties, onto the tetralin core creates a rich chemical space for probing receptor binding pockets and modulating pharmacological activity. 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine belongs to this important class of compounds and holds potential as a key intermediate and pharmacophore for novel drug candidates. Its structural isomers have been investigated for applications in treating neurological disorders, highlighting the therapeutic relevance of this molecular framework.[1]
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and computed properties for 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine are summarized below. It is important to note that experimentally determined physical properties such as melting and boiling points are not widely reported in public literature.
| Property | Value | Source |
| CAS Number | 6240-83-1 | [2][3] |
| Molecular Formula | C11H15NO | [4] |
| Molecular Weight | 177.24 g/mol | [4] |
| IUPAC Name | 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine | N/A |
| Synonyms | 2-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene | N/A |
| Appearance | Not specified (likely an oil or low-melting solid) | N/A |
| Solubility | Not specified (expected to be soluble in organic solvents) | N/A |
Synthesis and Reactivity
Proposed Synthetic Pathway: Reductive Amination
The key to this synthesis is the regioselective formation of the amine at the C2 position adjacent to the methoxy group. This can be achieved starting from 3-methoxy-2-tetralone.
Causality and Experimental Rationale:
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Step 1: Enamine Formation: The reaction of 3-methoxy-2-tetralone with an amine source (e.g., ammonia or a protected amine equivalent) in the presence of a mild acid catalyst generates an enamine intermediate. This step is crucial for directing the subsequent reduction.
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Step 2: Reduction: The enamine is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). These reagents are selected for their chemoselectivity; they are mild enough to not reduce the ketone directly but are effective at reducing the protonated enamine or iminium ion, thus forming the desired amine. This one-pot procedure is highly efficient for generating substituted amines from ketones.[5]
Caption: Proposed workflow for the synthesis of the title compound.
Applications in Medicinal Chemistry and Drug Development
The true value of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine lies in its potential as a molecular scaffold for creating novel therapeutics. Its structural features are highly relevant to ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical targets in neuroscience.
Role as a Pharmacophore
The aminotetralin core is a well-established pharmacophore that mimics the structure of endogenous neurotransmitters like dopamine and serotonin. The spatial arrangement of the aromatic ring, the amine nitrogen, and the distance between them are critical for receptor binding.
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Dopamine Receptor Ligands: Many potent and selective dopamine D2 and D3 receptor agonists and antagonists feature the aminotetralin scaffold. The N-propyl substituted analog of a related isomer, for instance, is a key fragment of the drug Rotigotine, used in the treatment of Parkinson's disease and restless legs syndrome.[6]
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Serotonin Receptor Ligands: The structure is also a key component in ligands targeting various serotonin (5-HT) receptors. The affinity and selectivity for different receptor subtypes can be fine-tuned by modifying the substituents on the aromatic ring and the amine.[7]
Use as a Building Block in Library Synthesis
This compound is an ideal starting point for generating a library of diverse derivatives for high-throughput screening. The primary amine serves as a versatile chemical handle for a wide range of reactions:
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N-Alkylation/Arylation: To explore the impact of substituent size and electronics on receptor affinity.
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Amide/Sulfonamide Formation: To introduce hydrogen bond donors and acceptors and alter physicochemical properties like solubility and metabolic stability.
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Urea/Thiourea Formation: To create derivatives with different geometries and hydrogen bonding patterns.
Caption: Role as a scaffold for generating novel CNS-active agents.
Experimental Protocols
The following sections provide detailed, actionable protocols for the proposed synthesis and subsequent analytical characterization of the title compound.
Detailed Synthesis Protocol (Proposed)
Objective: To synthesize 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine via reductive amination of 3-methoxy-2-tetralone.
Materials:
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3-methoxy-2-tetralone
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Ammonium acetate
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Sodium cyanoborohydride (NaBH3CN)
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Methanol (anhydrous)
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1,2-Dichloroethane (DCE, anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Dichloromethane (DCM)
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Magnesium sulfate (MgSO4)
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Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 3-methoxy-2-tetralone (1.0 eq), ammonium acetate (10.0 eq), and anhydrous 1,2-dichloroethane (DCE) to create a ~0.2 M solution.
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Initial Stirring: Stir the mixture at room temperature for 30 minutes. The ammonium acetate serves as the ammonia source for enamine formation.
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Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). The portion-wise addition helps to control any potential exotherm.
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Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting tetralone is consumed.
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Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution until gas evolution ceases. This neutralizes the reaction mixture and destroys any remaining reducing agent.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers are combined.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to yield the pure amine.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step.
Workflow:
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Mass Spectrometry (MS): The purified product is first analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight. The expected [M+H]+ ion would be at m/z 178.2.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons, aliphatic protons of the saturated ring, a singlet for the methoxy group (around 3.8 ppm), and a broad singlet for the amine protons (which can be exchanged with D2O).
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¹³C NMR: Confirms the carbon skeleton. Eleven distinct carbon signals are expected, corresponding to the molecular formula C11H15NO.
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include N-H stretching for the primary amine (around 3300-3400 cm⁻¹) and C-O stretching for the methoxy group (around 1050-1250 cm⁻¹).
Caption: Self-validating workflow for analytical characterization.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, general precautions for handling substituted aminotetralins should be followed.[3]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.
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First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[3]
Conclusion
3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine is a structurally significant molecule that represents a valuable entry point into a chemically rich and biologically relevant class of compounds. Although detailed characterization data is sparse in public domains, its relationship to known CNS-active agents provides a strong rationale for its synthesis and exploration. By leveraging established synthetic methodologies and a rigorous analytical workflow, researchers can confidently prepare this compound and utilize its versatile primary amine functionality to build libraries of novel derivatives. Its potential as a scaffold for dopamine and serotonin receptor modulators makes it a compound of high interest for the future of neuropharmacology and the development of next-generation therapeutics for neurological and psychiatric disorders.
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